

A Comprehensive Technical Guide to 3-(1-nitroethyl)-2-benzofuran-1(3H)-one

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Compound of Interest

Compound Name: 3-(1-nitroethyl)-2-benzofuran-1(3H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-(1-nitroethyl)-2-benzofuran-1(3H)-one**, a member of the isobenzofuran-1(3H)-one (also known as phthalide) class of compounds. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. This document consolidates available physicochemical data, outlines general synthetic approaches, and details relevant experimental protocols for the evaluation of its biological potential.

Compound Identification and Physicochemical Properties

3-(1-nitroethyl)-2-benzofuran-1(3H)-one is a specialty chemical primarily used for research purposes.^[1] Its core structure is a γ -lactone fused to a benzene ring. The key identification and physicochemical properties are summarized in the table below.

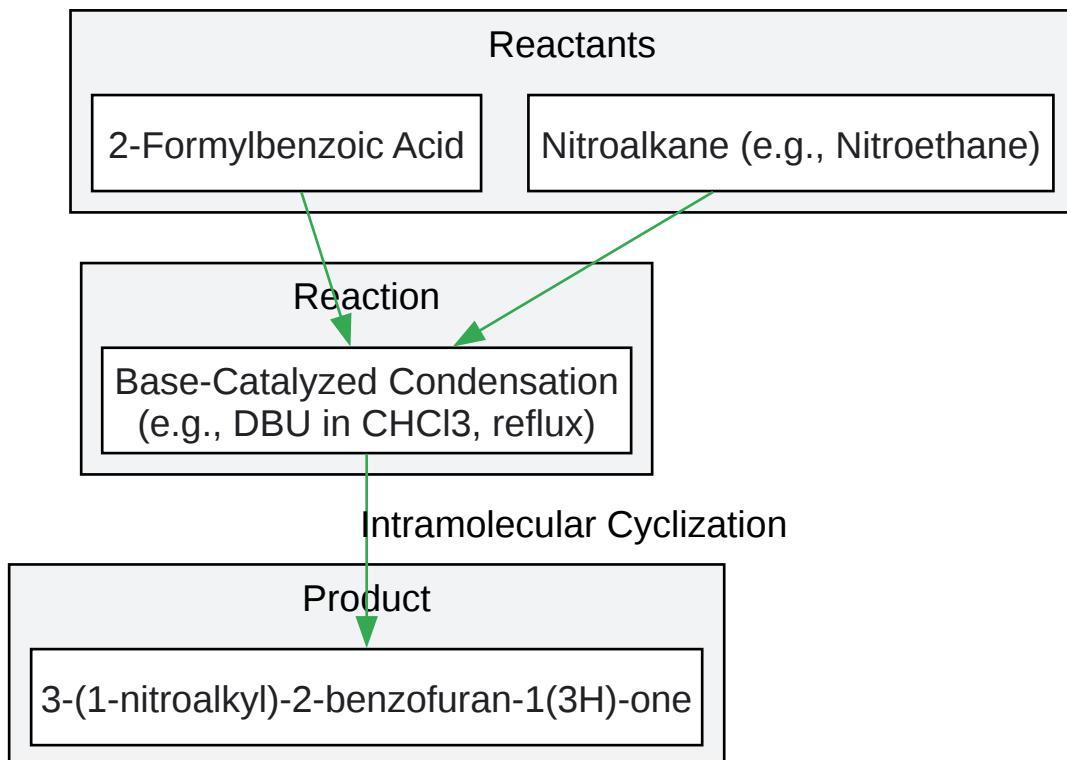
Property	Value	Reference
IUPAC Name	3-(1-nitroethyl)-2-benzofuran-1(3H)-one	
CAS Number	79017-08-6	[1] [2]
Molecular Formula	C ₁₀ H ₉ NO ₄	[1] [2]
Molecular Weight	207.18 g/mol	[1]
Appearance	Off-White to Beige Solid	[2]
Storage Conditions	Hygroscopic, -20°C Freezer, Under inert atmosphere	[2]

Synthesis of 3-Substituted Isobenzofuranones

While a specific, detailed synthesis protocol for **3-(1-nitroethyl)-2-benzofuran-1(3H)-one** is not readily available in the cited literature, a general and common method for creating 3-substituted isobenzofuranones involves the condensation of 2-formylbenzoic acid (o-phthalaldehydic acid) with a suitable nucleophile. In this case, the nucleophile would be nitroethane. The reaction is typically promoted by a base.

Below is a diagram illustrating a plausible synthetic workflow for this class of compounds.

General Synthesis of 3-Substituted Isobenzofuranones

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Caption: General synthetic route for 3-substituted isobenzofuranones.

Biological Activity of Isobenzofuranones

The isobenzofuran-1(3H)-one scaffold is present in numerous natural and synthetic compounds that exhibit a wide range of biological activities.^[3] While specific studies on **3-(1-nitroethyl)-2-benzofuran-1(3H)-one** are limited, the broader class of these compounds has shown significant potential in several therapeutic areas:

- **Antiproliferative Activity:** Many C-3 functionalized isobenzofuranones have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.^{[3][4]} For instance, certain derivatives have shown potent activity against lymphoma (U937) and myeloid leukemia (K562) cell lines.^[4]
- **Antifungal and Antibacterial Activity:** Phthalides are known to possess antifungal and antibacterial properties.^{[3][5]} Studies on various derivatives have demonstrated inhibitory

effects against fungi like *Candida albicans* and bacteria such as *E. coli* and *S. aureus*.^[6]

- Anti-inflammatory Activity: Benzofuran derivatives have been investigated for their anti-inflammatory properties, which may be linked to the inhibition of the NF-κB and MAPK signaling pathways.^[7]

The table below summarizes the antiproliferative activity of some representative C-3 substituted isobenzofuranones against various cancer cell lines.

Compound	Cell Line	IC ₅₀ (μg/mL)	Reference
Compound 8	HL-60 (Leukemia)	21.00	[3]
MDA-MB435 (Melanoma)	12.17	[3]	
Compound 9	HL-60 (Leukemia)	3.24	[3]
SF295 (Glioblastoma)	10.09	[3]	
MDA-MB435 (Melanoma)	8.70	[3]	

Note: Compounds 8 and 9 are different isobenzofuranone derivatives and are shown here to illustrate the potential activity of this class of compounds.

Experimental Protocols

To assess the biological activity of **3-(1-nitroethyl)-2-benzofuran-1(3H)-one**, a standard *in vitro* cytotoxicity assay, such as the MTT assay, can be employed. This assay measures the metabolic activity of cells as an indicator of cell viability.

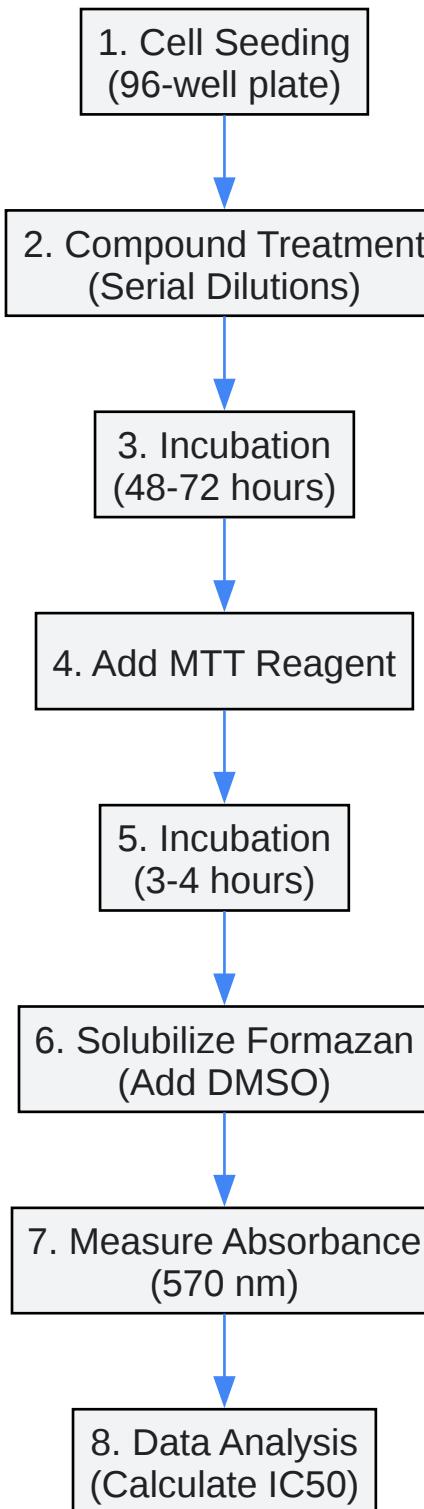
Protocol: MTT Assay for Cytotoxicity

- Cell Seeding:
 - Culture cancer cells (e.g., K562, U937) in appropriate media.

- Seed the cells into a 96-well plate at a density of approximately 5×10^3 to 1×10^4 cells per well in 100 μL of medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment (for adherent cells) or stabilization.
- Compound Treatment:
 - Prepare a stock solution of **3-(1-nitroethyl)-2-benzofuran-1(3H)-one** in DMSO.
 - Perform serial dilutions of the stock solution in the cell culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
 - Add 100 μL of the diluted compound solutions to the appropriate wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., etoposide).
 - Incubate the plate for 48 to 72 hours.
- MTT Addition and Incubation:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
 - Add 20 μL of the MTT solution to each well.
 - Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- Solubilization and Data Acquisition:
 - Carefully remove the medium from the wells.
 - Add 150 μL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
 - Gently shake the plate for 15 minutes to ensure complete dissolution.

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the untreated control.
 - Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
 - Determine the IC_{50} value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow for MTT Cytotoxicity Assay

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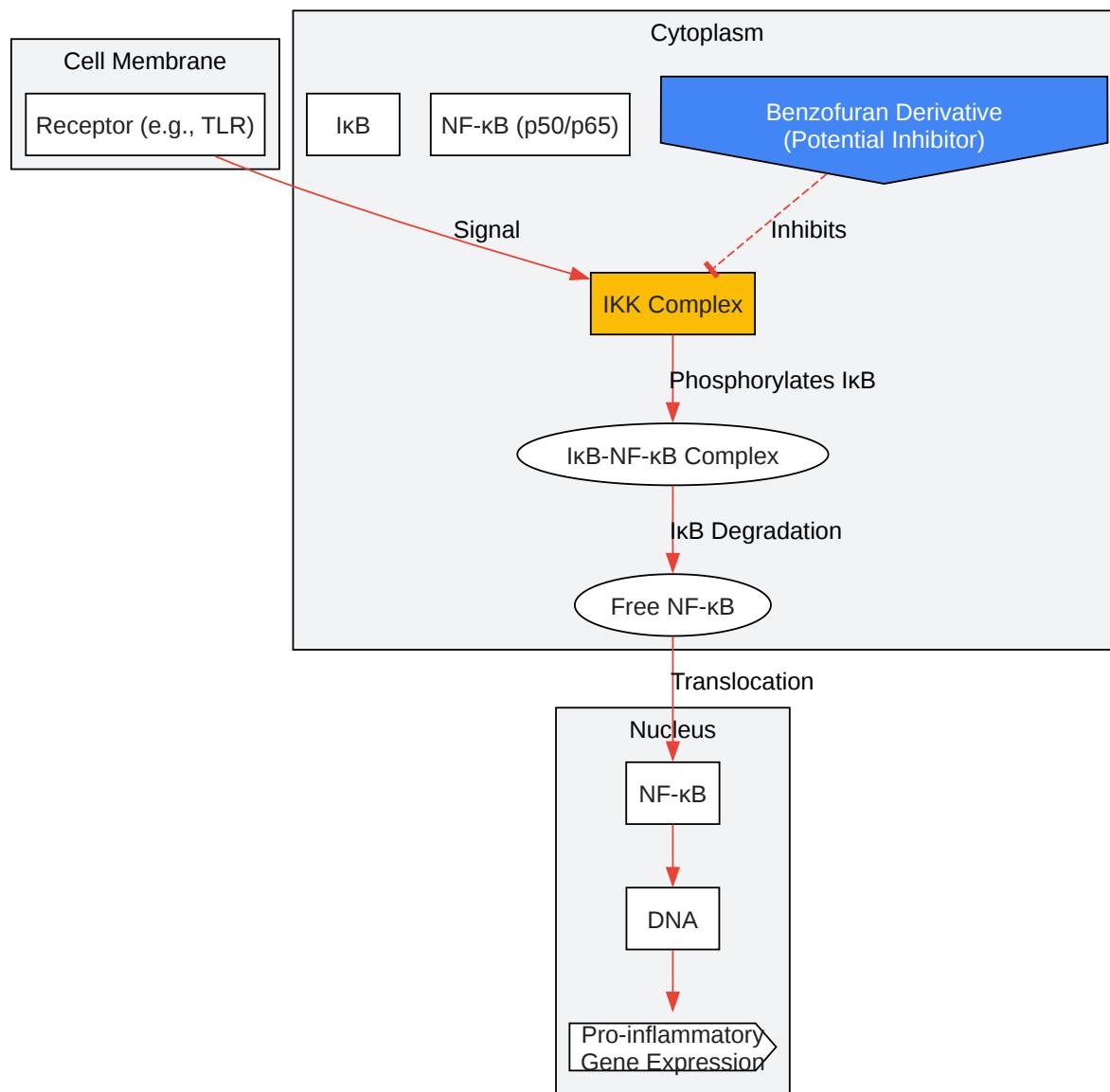
Caption: A typical workflow for an MTT-based cytotoxicity assay.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been definitively associated with **3-(1-nitroethyl)-2-benzofuran-1(3H)-one**, related benzofuran derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory signaling cascades.^[7] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways are critical regulators of inflammation. Inhibition of these pathways can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6.

Below is a simplified diagram of the NF-κB signaling pathway, a potential target for bioactive benzofuran compounds.

Simplified NF-κB Signaling Pathway

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Caption: Potential inhibition of the NF-κB pathway by benzofuran derivatives.

Conclusion

3-(1-nitroethyl)-2-benzofuran-1(3H)-one belongs to the promising class of isobenzofuranones. While detailed biological data for this specific molecule is sparse in publicly available literature, the broader family of related compounds demonstrates significant potential as antiproliferative, antimicrobial, and anti-inflammatory agents. The provided general synthetic strategies and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and related compounds. Future studies should focus on the specific synthesis, in-depth biological evaluation, and elucidation of the mechanism of action for **3-(1-nitroethyl)-2-benzofuran-1(3H)-one**.

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